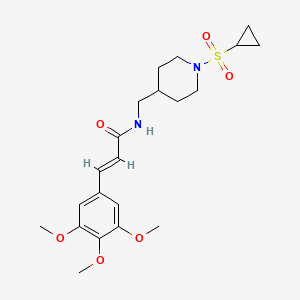

![molecular formula C14H16N2OS B2608539 [2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol CAS No. 478031-85-5](/img/structure/B2608539.png)

[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

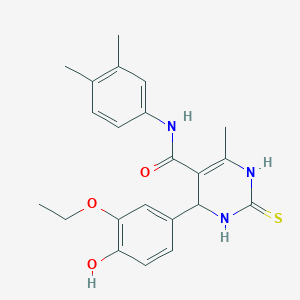

“[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C14H16N2OS . It has an average mass of 260.355 Da and a monoisotopic mass of 260.098328 Da .

Molecular Structure Analysis

The molecular structure of “[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” consists of a benzyl group attached to an imidazole ring, which is further substituted with an allyl sulfanyl group and a methanol group .科学的研究の応用

Methanol as a Hydrogen Source and Synthon

Methanol is recognized for its dual role as a hydrogen source and a C1 synthon, with applications in chemical synthesis and energy technologies. A study by Sarki et al. (2021) demonstrated a clean, cost-effective method for the selective N-methylation of amines using methanol, with RuCl3.xH2O as a catalyst. This method facilitates the synthesis of marketed pharmaceutical agents through late-stage functionalization, underscoring methanol's synthetic value in organic reactions (Sarki et al., 2021).

Imidazole Derivatives in Organic Synthesis

Imidazole derivatives are versatile intermediates in organic synthesis. Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the synthetic utility of these derivatives as masked forms of the carbonyl group (Ohta et al., 1987).

Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole

Bohle and Perepichka (2009) explored a synthetic route to 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole from benzyl cyanide, presenting a novel approach to synthesize derivatives of this compound. This research demonstrates the potential for creating new molecules with varied applications in chemical synthesis (Bohle & Perepichka, 2009).

Trisubstituted Imidazoles Synthesis

Azizi et al. (2012) reported an efficient one-pot synthesis of trisubstituted imidazoles under catalyst-free conditions, offering a broad application scope for the synthesis of compounds with potential pharmaceutical applications (Azizi et al., 2012).

Antihypertensive Drug Characterization

Research on losartan, an antihypertensive drug featuring an imidazole moiety, revealed a perfectly ordered structure stabilized by intermolecular hydrogen bonding, exemplifying the application of imidazole derivatives in drug design and characterization (Tessler & Goldberg, 2004).

将来の方向性

特性

IUPAC Name |

(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,17H,1,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRPEHIUFWGZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333499 |

Source

|

| Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478031-85-5 |

Source

|

| Record name | (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)

![N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2608467.png)

![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2608468.png)

![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608474.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)